Product packaging for Cyclohexane-1,1-diol(Cat. No.:CAS No. 28553-75-5)

Cyclohexane-1,1-diol

Cat. No.: B8406456
CAS No.: 28553-75-5
M. Wt: 116.16 g/mol
InChI Key: PDXRQENMIVHKPI-UHFFFAOYSA-N
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Description

Theoretical Framework of Carbonyl Hydration

The hydration of a carbonyl compound involves the attack of a water molecule on the electrophilic carbonyl carbon. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydration: In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation of the resulting intermediate yields the geminal diol. pearson.com Theoretical studies on the hydration of formaldehyde (B43269) have shown that a low-energy reaction pathway exists when the process is catalyzed by a proton and two water molecules, highlighting the cooperative role of water molecules in the reaction mechanism. cdnsciencepub.com

Base-Catalyzed Hydration: Under basic conditions, a hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated by water to form the geminal diol. acs.org

The stability of the resulting geminal diol is a crucial factor in determining the extent of hydration. Generally, geminal diols are unstable and tend to spontaneously lose a water molecule to revert to the corresponding carbonyl compound. pearson.com However, the presence of electron-withdrawing groups on the carbon atom adjacent to the carbonyl group can stabilize the geminal diol and shift the equilibrium towards the hydrated form.

Marcus theory has been applied to analyze the rate and equilibrium constants for the addition of water to carbonyl compounds, providing a framework to calculate the free energy of activation for the reaction. acs.org

Significance of Geminal Diols in Organic Chemistry

Although often transient and unstable, geminal diols are important intermediates in various organic reactions. fiveable.me Their formation is a key step in the mechanism of several transformations, including:

Ester Hydrolysis: The hydrolysis of esters proceeds through a tetrahedral intermediate which is a type of geminal diol derivative. fiveable.me

Reduction of Carbonyl Compounds: The reduction of aldehydes and ketones by hydride reagents can involve the formation of a geminal diol-like intermediate. fiveable.me

Furthermore, the study of geminal diols provides insights into the reactivity of the carbonyl group. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in detecting and characterizing these species. fiveable.me The hydration of carbonyl compounds is also of interest in atmospheric chemistry, as many atmospherically relevant carbonyls can exist in equilibrium with their geminal diol forms in aqueous atmospheric particles. oberlin.edu

Historical Context of Cyclohexanone (B45756) Hydrate (B1144303) Research

Cyclohexanone, a six-carbon cyclic ketone, is a significant industrial chemical. wikipedia.org While the primary focus of cyclohexanone research has been on its synthesis and large-scale applications in the polymer industry, its interaction with water to form a hydrate (Cyclohexane-1,1-diol) is a fundamental aspect of its chemistry. wikipedia.orgresearchgate.net

The discovery of cyclohexanone itself dates back to 1888 by Edmund Drechsel. wikipedia.org Early research on the hydration of carbonyl compounds laid the groundwork for understanding the equilibrium between cyclohexanone and its corresponding geminal diol. Studies on the dissociation conditions of carbon dioxide hydrate in the presence of cyclohexanone have shown that it has an inhibitory effect on the formation of sI structure hydrates. acs.org This indicates an interaction between cyclohexanone and water molecules that influences hydrate formation.

While direct and extensive historical research solely on this compound is not as prominent as for other stable compounds, its existence as the hydrate of cyclohexanone is an implicit part of the broader study of carbonyl hydration and the physical properties of cyclohexanone in aqueous environments. The synthesis of related diols, such as [1,1′-Bicyclohexane]-1,1′-diol through the pinacol (B44631) coupling of cyclohexanone, further highlights the reactivity of the carbonyl group in cyclohexanone. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B8406456 Cyclohexane-1,1-diol CAS No. 28553-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28553-75-5

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

cyclohexane-1,1-diol

InChI

InChI=1S/C6H12O2/c7-6(8)4-2-1-3-5-6/h7-8H,1-5H2

InChI Key

PDXRQENMIVHKPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(O)O

Origin of Product

United States

Formation and Equilibrium Studies of Cyclohexane 1,1 Diol

Hydration Equilibrium of Cyclohexanone (B45756): Cyclohexanone ⇌ Cyclohexane-1,1-diol

The hydration of cyclohexanone is a fundamental reaction in organic chemistry where water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process establishes a reversible equilibrium between the ketone and its hydrate (B1144303), this compound. openstax.org While the equilibrium for many simple ketones lies heavily towards the reactant side, the specifics of this balance are dictated by thermodynamic and kinetic factors. For cyclohexanone, only trace amounts of the hydrate are typically detectable in an aqueous solution, indicating the equilibrium greatly favors the ketone. libretexts.org

Thermodynamic Analysis of the Hydration Equilibrium

The position of the hydration equilibrium is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The hydration of most ketones is exothermic, but this is often counteracted by a negative entropy change, as two molecules (ketone and water) combine to form one (the diol), leading to a more ordered system.

Experimental studies have determined the thermodynamic parameters for related reactions. For the dehydrogenation of cyclohexanol (B46403), the change in enthalpy (ΔrH°) was found to be (63.4 ± 2.3) kJ·mol⁻¹ and the change in entropy (ΔrS°) was (119.9 ± 4.6) J·K⁻¹·mol⁻¹. scribd.com For the adsorption of cyclohexanone on hydrated anatase (TiO2) surfaces, adsorption enthalpies were calculated to be -23.5 kJ/mol and -37.0 kJ/mol, depending on the level of surface hydration. researchgate.net Another study focusing on the uptake of cyclohexanone into thin water films reported an enthalpy of 4.83 ± 0.47 kJ·mol⁻¹ and an entropy of -13.94 ± 1.65 J·mol⁻¹·K⁻¹.

Table 1: Thermodynamic Parameters Related to Cyclohexanone Hydration

Parameter Value System
Adsorption Enthalpy (ΔHads) -23.5 kJ·mol⁻¹ Cyclohexanone on hydrated TiO₂ (101) surface (low hydration) researchgate.net
Adsorption Enthalpy (ΔHads) -37.0 kJ·mol⁻¹ Cyclohexanone on hydrated TiO₂ (101) surface (intermediate hydration) researchgate.net
Physisorption Enthalpy (ΔHphys) -89.4 kJ·mol⁻¹ Cyclohexanone on hydrated TiO₂ (100) surface researchgate.net
Reaction Enthalpy (ΔHr°) 59.2 kJ·mol⁻¹ Alkali-catalyzed self-condensation of cyclohexanone researchgate.net

Kinetic Studies of Hydration and Dehydration Processes

The hydration of a carbonyl group can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water. openstax.org Under basic conditions, the hydroxide (B78521) ion, a more potent nucleophile than water, attacks the carbonyl carbon directly. openstax.org

Kinetic studies on the dehydration of cyclohexanol, the reverse process of which is the hydration of cyclohexene (B86901) to form the alcohol, have been conducted in high-temperature water. acs.org These studies reveal that the reaction is sensitive to temperature and water density. acs.org The hydrolysis rate of cyclohexanone ketals is approximately seven times slower than that of acetone (B3395972) ketals, highlighting the influence of the cyclic structure on reactivity. researchgate.net The rate of the uncatalyzed hydration reaction decreases significantly as the concentration of water in the system is reduced. cdnsciencepub.com

Table 2: Kinetic Parameters for Cyclohexanone and Related Reactions

Reaction Catalyst/Conditions Activation Energy (Ea) / Rate Constant (k) Reference
Cyclohexanone Self-Condensation (Dimer formation) NaOH Eₐ = 132.6 kJ·mol⁻¹ researchgate.net
Cyclohexanol Dehydration HCl in CHCl₃ with water ΔH‡ = 47 kJ·mol⁻¹, ΔS‡ = -212 J·mol⁻¹·K⁻¹ osti.gov
Cyclohexanol Dehydration High-Temperature Water (250-380 °C) Rate is sensitive to water density acs.org
Cyclohexanone Dehydration (to form phenol) Pt/γ-Al₂O₃ Apparent Eₐ = 17 kJ/mol nsmsi.ir

Factors Influencing the Hydration Equilibrium Constant

The equilibrium constant for the hydration of cyclohexanone (Khyd) is influenced by several factors, including the solvent system, temperature, and the structural features of the ketone itself.

Solvent Effects on Hydration Equilibrium

The nature of the solvent plays a critical role in the hydration equilibrium. Studies on ketones in mixtures of water and polar aprotic solvents have shown varied effects. cdnsciencepub.comcdnsciencepub.com For instance, mixtures of water and sulfolane (B150427) have a dehydrating effect across all compositions compared to pure water. cdnsciencepub.comcdnsciencepub.com Conversely, mixtures of dimethyl sulfoxide (B87167) (DMSO) and water (down to 15 mol % water) can be more hydrating than pure water for certain ketones. cdnsciencepub.comcdnsciencepub.com This is attributed to the higher requirement for solvation of the gem-diol product by water molecules compared to the ketone. cdnsciencepub.comcdnsciencepub.com The use of ethylene (B1197577) glycol as a cosolvent in the hydration of cyclohexene (a precursor to cyclohexanone) was found to increase conversion, suggesting it enhances the solubility of the organic reactant. acs.org The polarity of the solvent can influence the equilibrium; for some reactions, more polar solvents lead to higher yields, while for others, the effect is more complex and depends on water solubility in the solvent. acs.org

Temperature Dependence of Equilibrium Dynamics

The hydration of ketones is a temperature-dependent process. Generally, the formation of the gem-diol is exothermic, meaning that an increase in temperature will shift the equilibrium towards the reactants (ketone and water), decreasing the value of the hydration equilibrium constant (Khyd). This follows Le Chatelier's principle. Experimental studies on the liquid-liquid equilibrium of water-cyclohexanone systems with various extractants have been performed at different temperatures, such as 298.2 K, 303.2 K, and 313.2 K, providing data essential for understanding these dynamics. researchgate.net Investigations into cyclohexanol dehydration also highlight significant temperature effects on reaction rates and product distribution over a broad range from 250 °C to 380 °C. acs.org

Substituent Effects on Hydration Extent in Cycloalkanone Series

The extent of hydration is highly dependent on the structure of the carbonyl compound, influenced by both steric and electronic factors. libretexts.org Electron-donating alkyl groups, such as those in cyclohexanone, stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic and thus decreasing the extent of hydration. libretexts.org This is why ketones are generally less hydrated at equilibrium than aldehydes. libretexts.org

Ring strain also plays a significant role. Smaller cyclic ketones, like cyclopropanone (B1606653), exhibit a much greater tendency to form hydrates compared to cyclohexanone. The carbonyl group in cyclopropanone has a C-C-C bond angle that is significantly strained. Upon hydration, the carbon atom rehybridizes from sp² to sp³, and the bond angles move closer to the ideal tetrahedral angle of 109.5°, thereby relieving a substantial amount of ring strain. In the relatively strain-free cyclohexanone chair conformation, this driving force is absent. researchgate.net Comparative studies of hydrolysis rates show that cyclohexanone ketals hydrolyze more slowly than those of cyclopentanone (B42830), which in turn are slower than those of acyclic acetone, reflecting differences in torsional strain between the ground state and the transition state. researchgate.net

Table 3: Comparison of Hydration Tendencies for Carbonyl Compounds

Compound % Hydrate at Equilibrium (in water) Key Structural Feature Reference
Formaldehyde (B43269) >99.9% No alkyl groups, minimal steric hindrance openstax.orgmsu.edu
Acetaldehyde ~50% One methyl group libretexts.org
Acetone ~0.1% Two methyl groups openstax.org
Cyclohexanone <1% (trace amounts) Six-membered ring, low ring strain, alkyl substitution libretexts.org

Catalysis in Cyclohexanone Hydration

The addition of an acid or a base catalyst alters the reaction mechanism and accelerates the rate at which the hydration equilibrium is achieved. chemeo.comchemistrysteps.com

Acid-Catalyzed Hydration Mechanisms

In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by a hydronium ion (H₃O⁺). researchgate.netnist.gov This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nist.govresearchgate.net

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acid catalyst (e.g., H₃O⁺), forming a resonance-stabilized intermediate with a positive charge on the oxygen. This protonation makes the carbonyl carbon significantly more electrophilic. researchgate.netnist.gov

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated this compound (an oxonium ion). researchgate.netnist.gov

Deprotonation: A different water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst (H₃O⁺) and yields the final product, neutral this compound. researchgate.netnist.gov

Base-Catalyzed Hydration Mechanisms

Under basic conditions, the catalyst is typically a hydroxide ion (OH⁻), which is a more potent nucleophile than a neutral water molecule. mdpi.comresearchgate.net This enhanced nucleophilicity is the primary reason for the increased reaction rate. nist.gov

The mechanism involves two main steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of cyclohexanone. The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate with a negative charge on the oxygen. chemeo.comresearchgate.net

Protonation of the Alkoxide: The alkoxide intermediate is a strong base and is subsequently protonated by a water molecule from the solvent. This step yields the final this compound and regenerates the hydroxide ion, which can then catalyze the hydration of another cyclohexanone molecule. chemeo.com

The key difference between the two catalytic pathways is the sequence of events. In acid catalysis, the carbonyl group is made more electrophilic before the nucleophilic attack, whereas in base catalysis, a stronger nucleophile is used to initiate the reaction. nist.gov

Spectroscopic Characterization and in Situ Detection of Cyclohexane 1,1 Diol

Advanced Spectroscopic Techniques for Transient Species Detection

Due to the inherent instability of most geminal diols, which tend to spontaneously dehydrate to their corresponding carbonyl compounds, specialized analytical techniques are required for their observation. pearson.comnih.gov The characterization of Cyclohexane-1,1-diol relies on methods that can probe the equilibrium mixture in real-time or detect fleeting intermediates. These techniques leverage subtle changes in the chemical environment and molecular structure to confirm the presence of the hydrated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Equilibrium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying dynamic equilibria, such as the hydration of cyclohexanone (B45756). peacta.org By analyzing the NMR spectrum of cyclohexanone in an aqueous solvent, the presence of this compound can be inferred and quantified. The equilibrium constant for the hydration is generally low, indicating that the diol is a minor component. osti.gov

In a typical ¹H-NMR spectrum, the protons on the alpha-carbons to the carbonyl in cyclohexanone have a characteristic chemical shift. Upon hydration to form this compound, the chemical environment of these protons changes, leading to new resonance signals. Similarly, in ¹³C-NMR spectroscopy, the highly deshielded carbonyl carbon of cyclohexanone (δ ≈ 212 ppm) is replaced by a shielded, sp³-hybridized carbon bearing two hydroxyl groups in the diol, which is expected to resonate in the 70-100 ppm range. researchgate.net

Advanced NMR techniques like Chemical Exchange Saturation Transfer (CEST) are particularly well-suited for detecting and characterizing such low-population, transient species. nih.govnih.gov CEST NMR can detect species that are in exchange with a major, observable species (like cyclohexanone) even if their concentration is less than 0.1%. researchgate.net By selectively saturating the resonance frequency of the unobserved diol, a decrease in the signal intensity of the corresponding ketone can be measured, thereby confirming the diol's presence and allowing for the determination of exchange kinetics. nih.gov

TechniqueObservationSignificance
¹H and ¹³C NMRObservation of distinct signals for both cyclohexanone and its hydrate (B1144303), or changes in averaged signals.Allows for the calculation of the hydration equilibrium constant (Khyd) by integrating the respective signal areas. peacta.org
CEST NMRAttenuation of the cyclohexanone signal when irradiating the presumed frequency of the diol's protons.Confirms the existence of the transient diol and allows for the quantification of its exchange rate with the ketone. nih.govnih.gov
Solid-State NMRCan identify stable gem-diol forms in the solid state, often aided by co-crystallization with other agents. researchgate.netProvides definitive structural information, with gem-diol carbons typically appearing at δ = 70-100 ppm. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Hydrate Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a direct method for identifying the formation of this compound through the monitoring of key functional group vibrations. The most significant spectral event during the hydration of cyclohexanone is the disappearance of the strong carbonyl (C=O) stretching band and the appearance of bands associated with the hydroxyl (O-H) groups of the diol.

In-situ methods, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, are particularly valuable as they allow for the continuous monitoring of the reaction mixture in its native aqueous environment without sample preparation. utwente.nl Studies using in-situ IR can track the decrease in the intensity of the cyclohexanone C=O peak while observing the growth of O-H and C-O bands, providing kinetic and mechanistic insights into the hydration process. royalsocietypublishing.org

Raman spectroscopy serves as a complementary technique. It is highly sensitive to the symmetric vibrations of non-polar bonds and is less susceptible to interference from water, making it well-suited for studying aqueous solutions. researchgate.netaip.org The C=O stretch of cyclohexanone is Raman active, and its disappearance can be monitored. optica.orgugent.be

Vibrational ModeCyclohexanone (cm⁻¹)This compound (cm⁻¹)Significance
O-H StretchAbsent~3200 - 3600 (Broad)Appearance confirms the presence of hydroxyl groups.
C-H Stretch~2850 - 2950~2850 - 2950Largely unchanged, but subtle shifts may occur.
C=O Stretch~1715 (Strong)AbsentDisappearance is the primary indicator of hydration. utwente.nl
C-O StretchAbsent~1000 - 1200Appearance confirms the formation of the C-O single bonds in the diol.

Mass Spectrometry Techniques for Hydrate Detection

Detecting this compound directly using mass spectrometry (MS) is challenging due to its instability. Under typical high-energy ionization conditions, such as Electron Ionization (EI), the gem-diol readily loses a molecule of water (H₂O), causing it to revert to the cyclohexanone structure. pearson.com Therefore, the resulting mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 98, identical to that of cyclohexanone, making the two indistinguishable by this method. nist.gov

The successful detection of the intact hydrate relies on soft ionization techniques that impart less energy to the molecule, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). Using ESI-MS, it is possible to analyze the sample directly from its aqueous solution. In this case, this compound (molecular weight 116.16 g/mol ) could be detected as a protonated molecule [M+H]⁺ at m/z 117 or as an adduct with a cation, such as sodium [M+Na]⁺ at m/z 139. sioc-journal.cnresearchgate.net The observation of these ions, which are 18 mass units (the mass of water) heavier than the corresponding ions from cyclohexanone, would provide strong evidence for the presence of the hydrate in the solution. Tandem MS (MS/MS) could then be used to fragment the ion at m/z 117, which would be expected to show a characteristic loss of water to produce the ion at m/z 99, further confirming its identity as the protonated hydrate. sioc-journal.cn

SpeciesFormulaMolecular WeightExpected m/z (ESI, Positive)Expected m/z (EI)
CyclohexanoneC₆H₁₀O98.1499 [M+H]⁺, 121 [M+Na]⁺98 [M]⁺˙
This compoundC₆H₁₂O₂116.16117 [M+H]⁺, 139 [M+Na]⁺98 [M-H₂O]⁺˙ (unstable parent)

Computational and Theoretical Chemistry of Cyclohexane 1,1 Diol

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of Cyclohexane-1,1-diol, providing a detailed framework for understanding its electronic structure, geometry, and energetics.

The formation of this compound via the hydration of cyclohexanone (B45756) is a reversible reaction, with its equilibrium position governed by several factors. Computational techniques such as Ab Initio and Density Functional Theory (DFT) are pivotal in quantifying the energetics of this hydration process. dokumen.pub Theoretical treatments, heavily reliant on data from such quantum chemical calculations, allow for dependable predictions regarding the shapes of flexible molecules. dokumen.pub

The stability of gem-diols, including this compound, is markedly influenced by the structure of the parent ketone. While specific energetic values for this compound were not found, DFT calculations are a common method for determining the free energies of hydration for cyclic ketones. These calculations illustrate that the equilibrium of the hydration reaction is sensitive to ring size and the presence of substituents.

The hydration of cyclohexanone to yield this compound is generally less favorable when compared to the hydration of smaller cyclic ketones. This is because smaller rings experience a more significant release of ring strain when transitioning from an sp²-hybridized carbonyl carbon to an sp³-hybridized diol carbon, a driving force that is diminished in the relatively strain-free cyclohexane (B81311) ring.

This compound predominantly adopts a chair conformation, analogous to cyclohexane. In this conformation, the two hydroxyl groups are attached to the same carbon atom. Theoretical calculations are employed to determine the relative energies of various conformers. The most stable conformation is one that minimizes steric hindrance and optimizes favorable intramolecular forces, such as hydrogen bonding. For this compound, the chair conformation is the most stable. Computational models can precisely predict the bond lengths, bond angles, and dihedral angles that define the lowest energy conformers of the molecule.

The transformation of cyclohexanone into this compound is not a single-step event but follows a reaction pathway that includes one or more transition states. Quantum chemical calculations can delineate this energetic landscape. The reaction is typically catalyzed by either an acid or a base. In an uncatalyzed reaction in neutral water, a water molecule initiates a nucleophilic attack on the carbonyl carbon. This process can be facilitated by additional water molecules that act as proton relays, thereby lowering the activation barrier.

Theoretical studies model this by incorporating explicit water molecules into the calculations. The transition state for the nucleophilic attack of water on the carbonyl group of cyclohexanone is a key focus of these studies. Such calculations help to clarify the role of solvent molecules in stabilizing the transition state and enabling the proton transfer steps required to form the neutral gem-diol. The resulting calculated energy profile reveals the activation energy necessary for the reaction, offering insights into the reaction kinetics. The hydrate (B1144303) can be generated from an oxonium ion through an intramolecular acid-base reaction. dokumen.pub

Conformational Analysis of the Hydrate Form

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound in a condensed phase, offering insights that complement the static picture derived from quantum chemical calculations.

MD simulations are particularly effective for probing the influence of the solvent, typically water, on the stability and dynamics of this compound. The explicit inclusion of a large number of solvent molecules in these simulations allows for the examination of both direct and indirect solvent effects. dokumen.pub These simulations can track the molecular trajectory over time, showing how it moves and alters its conformation within the solvent. The solvent molecules create a dynamic shell around the solute, participating in hydrogen bonding and van der Waals interactions, which are essential for stabilizing the diol.

Reaction Mechanisms Involving Cyclohexane 1,1 Diol As an Intermediate

Role in Oxidation Reactions of Cyclohexanone (B45756)

Cyclohexane-1,1-diol plays a significant role as an intermediate in the oxidation of cyclohexanone to various products, including adipic acid, which is a crucial precursor for the production of nylon. The initial step in many of these oxidation processes is the hydration of the cyclohexanone carbonyl group to form this compound. This gem-diol is often more susceptible to oxidation than the starting ketone.

In certain enzymatic oxidations, such as those catalyzed by unspecific peroxygenase from Agrocybe aegerita (AaeUPO), cyclohexanol (B46403) is first oxidized to cyclohexanone. nih.gov The enzyme then further catalyzes the hydroxylation of cyclohexanol, leading to a gem-diol which spontaneously dehydrates to yield cyclohexanone. nih.gov This highlights the reversible equilibrium between cyclohexanone and its hydrate (B1144303), this compound.

The oxidation of cyclohexane (B81311) itself is a major industrial process, yielding a mixture of cyclohexanol and cyclohexanone, often referred to as KA-oil (ketone-alcohol oil). nih.govresearchgate.net The subsequent oxidation of cyclohexanone within this mixture to form adipic acid can proceed via the formation of this compound.

Research into the catalytic conversion of 1,2-cyclohexanediol (B165007) to adipic anhydride (B1165640) has also shed light on related pathways. nih.gov While this study focuses on the 1,2-diol, it underscores the complexity of cyclohexane ring-opening oxidations, which are mechanistically related to the oxidation of the 1,1-diol.

The table below summarizes the conditions under which this compound can act as an intermediate in the oxidation of cyclohexanone.

Oxidizing System Reactant Intermediate Product(s) Catalyst/Conditions
Enzymatic OxidationCyclohexanolThis compoundCyclohexanoneAaeUPO
Industrial OxidationCyclohexaneCyclohexanoneKA-oil (Cyclohexanol/Cyclohexanone)Various catalysts, high temperature/pressure
Further OxidationCyclohexanoneThis compoundAdipic acid and other dicarboxylic acidsVarious oxidizing agents (e.g., nitric acid, peroxy acids)

Participation in Nucleophilic Addition Reactions of Cyclohexanone Derivatives

This compound is the product of the nucleophilic addition of water to the carbonyl group of cyclohexanone. libretexts.orgopenstax.org This reaction is typically reversible and can be catalyzed by either acid or base. libretexts.org The equilibrium between the ketone and the gem-diol is a fundamental aspect of the reactivity of cyclohexanone in aqueous or protic environments.

Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated by water to yield this compound. libretexts.org

In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule, acting as a nucleophile, then attacks the activated carbonyl group, leading to the formation of the gem-diol after deprotonation. libretexts.org

The mechanism of nucleophilic addition-elimination is relevant when considering the reactions of cyclohexanediols with acyl chlorides. For example, the reaction of cyclohexane-1,2-diol with ethanedioyl dichloride proceeds via nucleophilic attack of a hydroxyl group on a carbonyl carbon, forming a tetrahedral intermediate. simplestudy.com While this example involves the 1,2-diol, the underlying principles of nucleophilic attack on a carbonyl group are shared with reactions involving this compound.

Theoretical Exploration of Reaction Pathways and Transition States

Computational studies have provided valuable insights into the reaction pathways and transition states involving cyclohexane derivatives, including diols. Density functional theory (DFT) calculations are a powerful tool for elucidating the energetics and geometries of these transient species.

Theoretical studies on the oxidation of cyclohexane to cyclohexanol and then to cyclohexanone have been conducted. diva-portal.org These studies often involve the calculation of activation barriers for various steps, such as hydrogen atom abstraction and oxygen insertion. diva-portal.org While not directly focused on this compound, the methodologies are applicable to understanding its formation and subsequent reactions.

Research on the oxidation of 1,2-cyclohexanediol to adipic anhydride using a ruthenium complex has detailed the activation barriers for C-H and O-H bond dissociation. nih.gov The study identified multiple transition states and intermediates, showcasing the complexity of these oxidation reactions. nih.gov For instance, the activation barrier for the C-H bond dissociation in the first step was calculated to be 21.4 kcal/mol. nih.gov

Furthermore, theoretical investigations into the Baeyer-Villiger oxidation of ketones, a reaction that can be competitive with other oxidation pathways, have explored the role of Criegee intermediates. beilstein-journals.org These studies help to understand the factors that determine the reaction pathway, such as the nature of the catalyst and the type of bond cleavage in the intermediate. beilstein-journals.org

The table below presents a selection of calculated energetic data for reactions related to cyclohexane diols from theoretical studies.

Reaction Step System Computational Method Calculated Activation Barrier (kcal/mol) Reference
C-H Bond Dissociation1,2-Cyclohexanediol OxidationDFT21.4 nih.gov
O-H Bond Dissociation1,2-Cyclohexanediol OxidationDFT21.6 nih.gov
Oxo Ligand Attack1,2-Cyclohexanedione FormationDFT17.4 nih.gov

These theoretical explorations are crucial for a deeper understanding of the reaction mechanisms at a molecular level, providing information that is often difficult to obtain through experimental methods alone.

Q & A

What are the optimal synthetic routes for cyclohexane-1,1-diol, and how do reaction conditions influence yield and purity?

Basic Research Question
this compound can be synthesized via catalytic hydrogenation of cyclohexene-1,1-dicarboxylic acid derivatives or through selective reduction of ketones. Key factors include:

  • Catalyst selection : Palladium or platinum catalysts under hydrogen atmosphere are effective for hydrogenation .
  • Temperature control : Excess heat may lead to over-reduction or decomposition; maintaining 40–60°C improves selectivity .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
    Advanced Consideration : Competing pathways, such as ring-opening during hydrogenation, require monitoring via in situ FTIR to optimize intermediate stability .

How can researchers resolve contradictions in reported spectral data (NMR, GC-MS) for this compound derivatives?

Advanced Research Question
Discrepancies in spectral data often arise from stereochemical variations or solvent effects. Methodological strategies include:

  • Dynamic NMR experiments : To detect conformational exchange in diastereomers, which may explain split peaks in 1H^1 \text{H}-NMR .
  • Isotopic labeling : Use of 13C^{13} \text{C}-labeled precursors aids in assigning ambiguous signals in crowded spectra .
  • Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts, cross-referenced with experimental data to resolve conflicts .

What experimental protocols ensure safe handling of this compound in high-temperature reactions?

Basic Research Question
Safety protocols derived from analogous diols (e.g., cyclohexane-1,2-diol) include:

  • PPE requirements : Chemical-resistant gloves (nitrile) and fume hood use to prevent inhalation .
  • Reaction scale limits : Volumes <100 mL minimize explosion risks during exothermic steps .
  • Emergency procedures : Immediate neutralization of spills with inert adsorbents (vermiculite) and ethanol-water rinses for skin contact .

How does the axial/equatorial configuration of hydroxyl groups in this compound affect its reactivity in nucleophilic substitutions?

Advanced Research Question
The steric and electronic environment of the diol dictates reactivity:

  • Axial hydroxyls : Higher steric hindrance reduces nucleophilicity but enhances stability in acidic conditions (e.g., sulfonation) .
  • Equatorial hydroxyls : Favorable hydrogen bonding with solvents (e.g., DMSO) accelerates reactions like tosylation .
  • Kinetic studies : Pseudo-first-order rate constants (kobsk_{\text{obs}}) measured via HPLC track configuration-dependent reactivity .

What analytical techniques are most effective for quantifying trace impurities in this compound samples?

Basic Research Question
Impurity profiling requires multi-method validation:

  • GC-MS : Detects volatile byproducts (e.g., cyclohexanone) with detection limits <1 ppm .
  • HPLC-PDA : Quantifies non-volatile impurities (e.g., dicarboxylic acid precursors) using C18 columns and UV detection at 210 nm .
  • Karl Fischer titration : Measures water content (<0.1% w/w), critical for moisture-sensitive reactions .

How can computational models predict the photostability of this compound under UV irradiation?

Advanced Research Question
Non-adiabatic molecular dynamics (NAMD) simulations reveal degradation pathways:

  • Photodissociation mechanisms : UV exposure breaks C–O bonds, forming propane-1,1-diol and formic acid .
  • Lifetimes : Simulated excited-state lifetimes (~160 fs) align with experimental transient absorption spectra to validate models .
  • Solvent effects : Aqueous environments stabilize intermediates via hydrogen bonding, delaying decomposition .

What strategies mitigate diastereomer formation during asymmetric synthesis of this compound derivatives?

Advanced Research Question
Stereocontrol methods include:

  • Chiral auxiliaries : (S)-Proline derivatives induce enantioselectivity in aldol reactions (>90% ee) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .
  • Crystallization-induced diastereomer transformation (CIDT) : Solvent polarity adjustments (e.g., hexane/EtOAc) enrich desired isomers .

How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in solution?

Basic Research Question
Tautomer distribution is governed by:

  • Dielectric constant : Polar solvents (ε > 30, e.g., water) stabilize the diketo form via solvation .
  • Variable-temperature NMR : ΔG values calculated from van’t Hoff plots show enthalpy-driven equilibria at <25°C .
  • Isotope effects : Deuterated solvents shift equilibrium toward the enol form due to stronger hydrogen bonds .

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